Introduction: A Molecule of Interest in Modern Medicinal Chemistry
Introduction: A Molecule of Interest in Modern Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-fluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
4-Ethyl-5-fluoro-2-methoxyphenol is a substituted phenol derivative that stands at the intersection of natural product motifs and modern medicinal chemistry strategies. Its core structure is analogous to 4-ethylguaiacol, a naturally occurring phenolic compound found in various essential oils and a key aroma component in beverages like beer and wine[1][2]. The strategic introduction of a fluorine atom onto this scaffold significantly alters its electronic and physicochemical properties, making it a molecule of considerable interest for drug discovery and development.
Fluorination is a cornerstone of contemporary drug design, with approximately 20% of all pharmaceuticals containing fluorine[3]. The inclusion of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability[4][5]. This guide provides a detailed examination of the chemical properties of 4-Ethyl-5-fluoro-2-methoxyphenol, offering insights into its structure, reactivity, and potential applications for professionals in the field.
Core Molecular Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in harnessing its potential. 4-Ethyl-5-fluoro-2-methoxyphenol is identified by a unique set of identifiers and possesses distinct computed physicochemical properties that guide its handling and application.
Chemical Identity
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IUPAC Name: 4-ethyl-5-fluoro-2-methoxyphenol[6]
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Canonical SMILES: CCC1=CC(=C(C=C1F)O)OC[6]
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InChI Key: KJKDEXSEEDJRNQ-UHFFFAOYSA-N[6]
Physicochemical Data Summary
The introduction of fluorine distinguishes this molecule from its non-fluorinated counterpart, 4-ethylguaiacol (C₉H₁₂O₂). The following table summarizes the key computed properties for 4-Ethyl-5-fluoro-2-methoxyphenol and provides a comparison with 4-ethylguaiacol for context.
| Property | 4-Ethyl-5-fluoro-2-methoxyphenol | 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) | Reference |
| Molecular Weight | 170.18 g/mol | 152.19 g/mol | [6][9] |
| XLogP3 | 2.4 | 1.7 | [6][10] |
| Hydrogen Bond Donor Count | 1 | 1 | [6][10] |
| Hydrogen Bond Acceptor Count | 3 | 2 | [6][10] |
| Rotatable Bond Count | 2 | 2 | [6][10] |
| Polar Surface Area | 29.46 Ų | 29.46 Ų | [11] |
| pKa (Strongest Acidic) | Predicted ~10 | 10.3 | [11] |
Note: The increased XLogP3 value for the fluorinated compound suggests higher lipophilicity, a common and often desirable effect of fluorination in drug design that can enhance membrane permeability[3][4].
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the phenolic hydroxyl group (a broad singlet, exchangeable with D₂O), and two aromatic protons. The aromatic protons will appear as doublets, with their coupling constants influenced by the adjacent fluorine atom.
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¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in the NMR of organofluorine compounds.
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, typical of the O-H stretching of the phenolic group. Sharp peaks corresponding to C-H stretching of the aromatic and alkyl groups will be observed around 2850-3100 cm⁻¹. Strong absorptions for C-O stretching (ether and phenol) and C=C stretching of the aromatic ring will be present in the 1000-1600 cm⁻¹ fingerprint region.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will appear at an m/z corresponding to its monoisotopic mass (170.07). Fragmentation patterns would likely involve the loss of the ethyl group (M-29) or methyl group from the ether (M-15).
Chemical Reactivity and Synthetic Logic
The reactivity of 4-Ethyl-5-fluoro-2-methoxyphenol is dictated by the interplay of its three key functional groups: the phenolic hydroxyl, the methoxy group, and the fluorine-substituted aromatic ring.
Key Reactive Sites
The diagram below illustrates the principal centers of reactivity on the molecule.
Caption: Key reactive centers of 4-Ethyl-5-fluoro-2-methoxyphenol.
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Phenolic Hydroxyl Group: This is the most reactive site. It imparts weak acidity and is a prime location for reactions such as O-alkylation and O-acylation. As with other phenols, it is an excellent hydrogen atom donor, giving the molecule potential radical-trapping antioxidant properties[12][13].
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Aromatic Ring: The ring is highly substituted. The powerful activating, ortho-, para-directing effects of the hydroxyl and methoxy groups are electronically opposed by the deactivating (via induction) but ortho-, para-directing fluorine atom. The single unsubstituted position on the ring is sterically hindered, but electrophilic aromatic substitution could potentially occur under forcing conditions.
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Methoxy Group: The methyl ether is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.
The Influence of Fluorine on Reactivity and Properties
The C-F bond is exceptionally strong, making the fluorine atom itself unreactive under typical conditions. Its primary role is to modulate the properties of the molecule:
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pKa Modulation: The strong electron-withdrawing inductive effect of fluorine is expected to increase the acidity (lower the pKa) of the phenolic proton compared to its non-fluorinated analog, 4-ethylguaiacol. This can have significant implications for its binding interactions with biological targets[3].
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Metabolic Stability: The C-F bond can block sites of metabolic oxidation. Placing fluorine adjacent to the ethyl group may hinder enzymatic hydroxylation at that position, a common metabolic pathway for alkylphenols, potentially increasing the molecule's biological half-life.
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Lipophilicity: As noted, fluorination generally increases lipophilicity, which can improve absorption and distribution within biological systems[3].
Plausible Synthetic Pathway
A specific synthesis for 4-Ethyl-5-fluoro-2-methoxyphenol is not detailed in the available literature, but a logical retrosynthetic approach can be proposed based on established organic chemistry reactions. A plausible forward synthesis is outlined below.
Caption: A plausible two-step synthesis of the target compound.
Experimental Protocol Outline:
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Friedel-Crafts Acylation:
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To a cooled solution of a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), add acetyl chloride.
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Slowly add a solution of the starting material, 2-fluoro-4-methoxyphenol.
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Allow the reaction to stir until completion (monitored by TLC or LC-MS).
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Quench the reaction carefully with ice/water and extract the organic product.
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Purify the resulting ketone intermediate via column chromatography.
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Reduction of the Ketone:
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The acetyl group can be reduced to an ethyl group using standard methods.
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Clemmensen Reduction: Use amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This is effective but uses harsh acidic conditions.
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Wolff-Kishner Reduction: Use hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol. This method is suitable for base-stable compounds.
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Following the reaction, perform an aqueous workup and extract the final product.
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Final purification can be achieved by column chromatography or distillation.
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This proposed pathway is efficient and relies on well-understood, high-yielding reactions common in the synthesis of substituted phenols.
Safety and Handling
According to GHS classifications reported to the European Chemicals Agency (ECHA), 4-Ethyl-5-fluoro-2-methoxyphenol is considered a hazardous substance.[6][7]
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Hazard Statements:
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Precautionary Measures:
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Standard personal protective equipment (gloves, safety glasses, lab coat) is required.
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.
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Avoid contact with skin, eyes, and clothing.
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Conclusion for the Drug Development Professional
4-Ethyl-5-fluoro-2-methoxyphenol represents a valuable building block for medicinal chemistry. It combines a privileged phenolic scaffold with the strategic benefits of fluorination. Its chemical properties—notably its increased lipophilicity and potentially enhanced metabolic stability and modulated acidity compared to its natural analog—make it an attractive starting point for developing novel therapeutic agents. The reactivity of the phenolic hydroxyl group provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Researchers exploring targets where interactions with phenols are key (e.g., kinases, GPCRs, nuclear hormone receptors) may find this compound to be a useful tool for probing structure-activity relationships and optimizing lead compounds.
References
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PubChem. (n.d.). 4-Ethylguaiacol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 4-Ethyl-5-fluoro-2-methoxyphenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Barro, D., et al. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. Retrieved January 23, 2026, from [Link]
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Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
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Chemistry LibreTexts. (2023). Reactivity of Phenols. Retrieved January 23, 2026, from [Link]
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ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. Retrieved January 23, 2026, from [Link]
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FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). 4-Ethylguaiacol. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved January 23, 2026, from [Link]
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The Good Scents Company. (n.d.). 4-ethyl guaiacol. Retrieved January 23, 2026, from [Link]
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Appchem. (n.d.). 4-Ethyl-5-fluoro-2-methoxyphenol. Retrieved January 23, 2026, from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 23, 2026, from [Link]
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